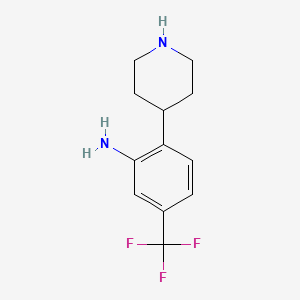![molecular formula C14H21BrClNO B1441759 3-[(4-Brom-2-propylphenoxy)methyl]pyrrolidin-hydrochlorid CAS No. 1219956-85-0](/img/structure/B1441759.png)
3-[(4-Brom-2-propylphenoxy)methyl]pyrrolidin-hydrochlorid
Übersicht
Beschreibung
3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H21BrClNO and a molecular weight of 334.68 g/mol. This compound has gained considerable attention due to its unique pharmacological properties.
Wissenschaftliche Forschungsanwendungen
3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Biochemische Analyse
Biochemical Properties
3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrrolidine derivatives, including 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride, have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine-functionalized nucleoside analogs have been shown to inhibit viral reverse transcriptases and mammalian DNA polymerases, which are essential for antiviral and anticancer therapies . These effects highlight the compound’s potential in regulating cellular activities and treating diseases.
Temporal Effects in Laboratory Settings
The temporal effects of 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride in laboratory settings are essential for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that pyrrolidine alkaloids, including this compound, exhibit significant biological activities over time, such as antioxidant and anti-inflammatory effects . These findings are crucial for developing effective therapeutic strategies.
Dosage Effects in Animal Models
The effects of 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride vary with different dosages in animal models. Research indicates that pyrrolidine derivatives can exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding these dosage-dependent effects is vital for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Pyrrolidine alkaloids have been shown to possess diverse pharmacological activities, including effects on metabolic pathways related to antioxidant and anti-inflammatory responses . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation . These interactions determine the compound’s effectiveness in reaching its target sites and exerting its therapeutic effects.
Subcellular Localization
The subcellular localization of 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution helps elucidate its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 4-bromo-2-propylphenol and pyrrolidine.
Reaction Conditions: The 4-bromo-2-propylphenol undergoes a nucleophilic substitution reaction with pyrrolidine in the presence of a suitable base, such as sodium hydride, to form the intermediate 3-[(4-bromo-2-propylphenoxy)methyl]pyrrolidine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride can be compared with other similar compounds, such as:
- 3-[(4-Chloro-2-propylphenoxy)methyl]pyrrolidine hydrochloride
- 3-[(4-Fluoro-2-propylphenoxy)methyl]pyrrolidine hydrochloride
- 3-[(4-Methyl-2-propylphenoxy)methyl]pyrrolidine hydrochloride
These compounds share similar structures but differ in the substituents on the phenoxy group. The unique properties of 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride, such as its bromine substituent, contribute to its distinct pharmacological and chemical characteristics.
Eigenschaften
IUPAC Name |
3-[(4-bromo-2-propylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-2-3-12-8-13(15)4-5-14(12)17-10-11-6-7-16-9-11;/h4-5,8,11,16H,2-3,6-7,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFUDWLYDLKETR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441677.png)


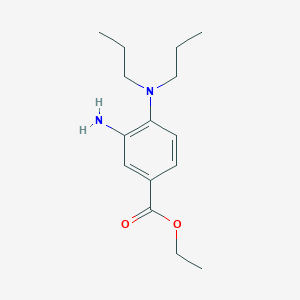
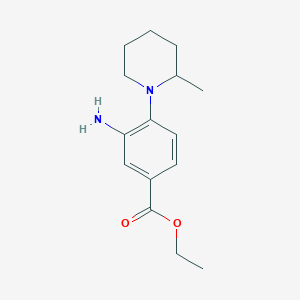
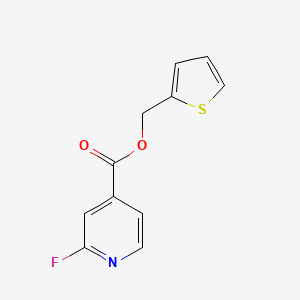
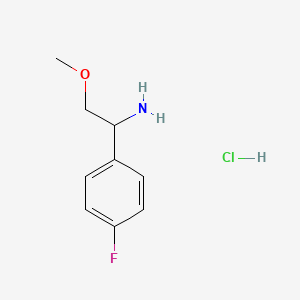
![Ethyl 3-amino-4-[butyl(methyl)amino]benzoate](/img/structure/B1441688.png)

![2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441694.png)
![4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441695.png)
![3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441696.png)
